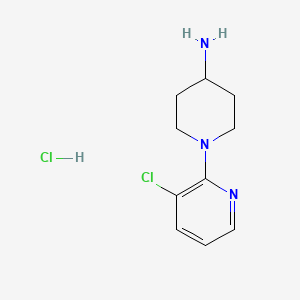

1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride

Overview

Description

“1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It’s a tertiary amino compound and a dialkylarylamine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources I found, piperidone analogs have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .

Scientific Research Applications

Synthesis and Chemical Properties

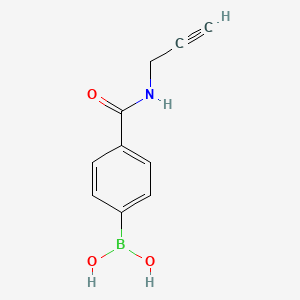

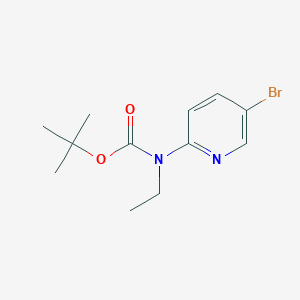

- Synthesis of Piperidine Derivatives : Piperidine derivatives, including those with a 1-(3-Chloro-2-pyridyl)piperidin-4-amine structure, are synthesized using Claisen rearrangement and are key intermediates for a wide range of substituted amines. These compounds are derived from serine and terminal acetylenes (Acharya & Clive, 2010).

Applications in Drug Development

- Aurora Kinase Inhibition : Compounds with structures similar to 1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride have been explored for their potential in inhibiting Aurora A kinase, which is a promising approach in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Spectroscopic and Structural Analysis

- Spectroscopic Characterization : Piperidine complexes, including those similar to this compound, have been synthesized and characterized using various spectroscopic methods, providing insights into their structural and chemical properties (Amirnasr et al., 2001).

Antibacterial Activity

- Antibacterial Properties : Some derivatives of piperidine, akin to this compound, have shown antibacterial activity. These compounds were synthesized and their structures confirmed through spectral data, suggesting potential applications in antibacterial treatments (Merugu, Ramesh & Sreenivasulu, 2010).

Synthesis of Complexes and Heterocycles

- Synthesis of Nitrogen- and Sulfur-Containing Heterocycles : The compound's structure has been utilized in reactions yielding amides and other heterocycles, demonstrating its versatility in the synthesis of complex organic structures (Levkovskaya & Safonova, 1971).

Crystallography and Molecular Packing

- Molecular and Crystal Structures : Research involving compounds similar to this compound has been conducted to understand the influence of hydrogen bonds on molecular conformation and packing in crystals, contributing to the field of crystallography and molecular design (Kuleshova & Khrustalev, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

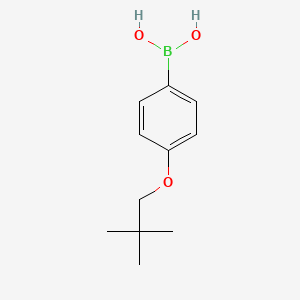

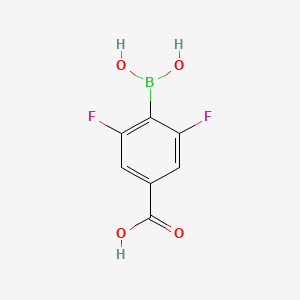

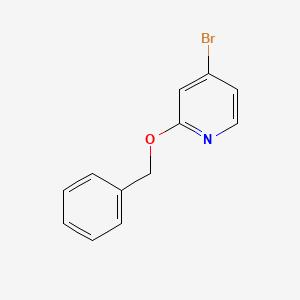

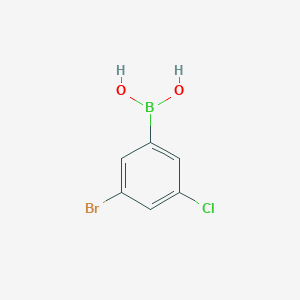

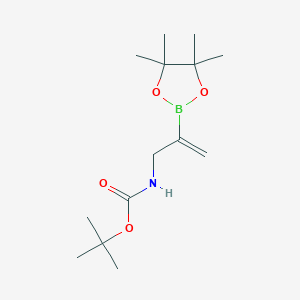

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound may affect the pathways involved in carbon–carbon bond formation .

Result of Action

In the context of sm cross-coupling reactions, the compound may facilitate the formation of carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3.ClH/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14;/h1-2,5,8H,3-4,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSKSNWYGYGGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C(C=CC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

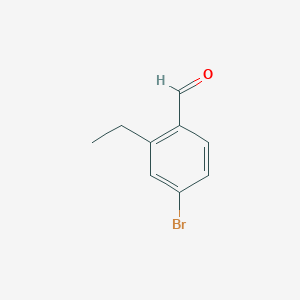

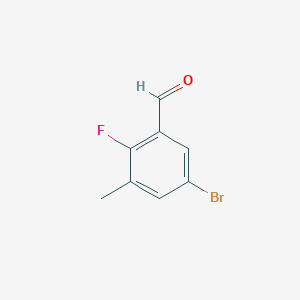

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.